molecular formula C28H38O6 B14274809 4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate CAS No. 130114-41-9

4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate

Cat. No.: B14274809
CAS No.: 130114-41-9
M. Wt: 470.6 g/mol
InChI Key: NIXAEYMQSPYRGK-UHFFFAOYSA-N
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Description

4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a hexyloxy group and a benzoate ester linked through a hexyl chain with a propanoyloxy group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate typically involves a multi-step process. One common method includes the esterification of 4-(Hexyloxy)benzoic acid with 4-{[6-(hydroxy)hexyl]oxy}phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenyl or ester derivatives.

Scientific Research Applications

4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing active phenolic and carboxylic acid moieties. These moieties can interact with enzymes, receptors, or other biomolecules, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-(hexyloxy)benzoate
  • 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-methoxybenzoate
  • 4-Cyanophenyl 4-{[6-(acryloyloxy)hexyl]oxy}benzoate

Uniqueness

4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate is unique due to its specific ester linkage and the presence of both hexyloxy and propanoyloxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

130114-41-9

Molecular Formula

C28H38O6

Molecular Weight

470.6 g/mol

IUPAC Name

(4-hexoxyphenyl) 4-(6-propanoyloxyhexoxy)benzoate

InChI

InChI=1S/C28H38O6/c1-3-5-6-9-20-32-25-16-18-26(19-17-25)34-28(30)23-12-14-24(15-13-23)31-21-10-7-8-11-22-33-27(29)4-2/h12-19H,3-11,20-22H2,1-2H3

InChI Key

NIXAEYMQSPYRGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCOC(=O)CC

Origin of Product

United States

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